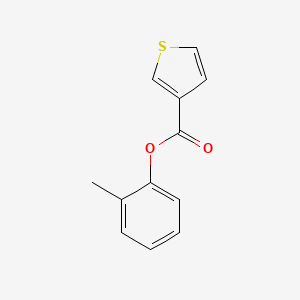

2-Methylphenyl thiophene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylphenyl thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl thiophene-3-carboxylate can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

Thiophene rings are highly susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups (e.g., nitro or carboxylate).

Key Observations:

-

The nitro group at the 3-position enhances reactivity via electron withdrawal, facilitating substitution by thiolates or other nucleophiles .

-

Thiolate anions (e.g., PhSH⁻) under neutral conditions cleave aryl alkyl ethers and esters, suggesting potential for analogous reactions with thiophene derivatives .

-

Computational studies reveal dispersion forces dominate in crystal packing, stabilizing intermediates during substitution .

Reaction Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhSH⁻ (catalytic KF in NMP) | Room temperature, 24 h | Thiophene derivatives | 70–85% |

Ester Hydrolysis and Amidation

The methyl ester group undergoes hydrolysis to form carboxylic acids or reacts with amines to yield amides.

Key Mechanisms:

-

Base-catalyzed hydrolysis converts the ester to 2-methylthiophene-3-carboxylic acid , which is stabilized by resonance within the thiophene ring .

-

Amine nucleophiles (e.g., NH₃) replace the ester group, forming amides with potential biological activity (e.g., antimalarial agents) .

Reaction Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | Reflux in THF, 12 h | Thiophene carboxamide | 65–75% |

Hydrogen Bonding and Intermolecular Interactions

The carboxylate and amino groups participate in hydrogen bonding, influencing crystallinity and reactivity.

Key Findings:

-

Intramolecular N–H⋯O bonds form seven-membered rings, enhancing stability in crystalline structures .

-

Intermolecular N–H⋯N and N–H⋯O interactions create helical chains in solid-state arrangements, dominated by dispersion energy .

Interaction Energies (Hirshfeld Analysis):

| Interaction Type | Energy Contribution | Reference |

|---|---|---|

| Dispersion | −392.2 kJ/mol | |

| Electrostatic | −173.5 kJ/mol | |

| Total | −326.6 kJ/mol |

Computational Insights

Density functional theory (DFT) studies on thiophene derivatives reveal:

科学研究应用

While the exact compound "2-Methylphenyl thiophene-3-carboxylate" is not directly detailed in the provided search results, information regarding related compounds and their applications can be gathered to infer potential uses and characteristics. The search results highlight the applications of thiophene derivatives, including Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate, and Methyl 2-aminothiophene-3-carboxylate, in medicinal chemistry, industrial chemistry, and material science .

Relevant compounds and applications

- Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate: This compound is explored for analgesic properties and potential use in treating pain-related conditions. It has a unique structure featuring a 2-methylphenyl group attached to the thiophene ring, contributing to its potential biological activities.

- Thiophene derivatives: Thiophene derivatives, in general, are utilized in industrial chemistry and material science as corrosion inhibitors. They also exhibit anticancer, antimicrobial, and antioxidant activities.

- Methyl 3-aminothiophene-2-carboxylate: This is a key intermediate in organic synthesis, medicine, dyes, and pesticides .

Potential applications based on structural similarities

Given the structural similarities between "this compound" and the compounds mentioned above, we can infer some potential applications:

- Medicinal chemistry: The compound might possess biological activities, potentially interacting with biological targets and showing promise as an analgesic agent, particularly in the treatment of neuropathic pain.

- Industrial chemistry and material science: It could be explored as a corrosion inhibitor or used in the synthesis of materials with specific properties.

- Organic synthesis: It may serve as an intermediate in the synthesis of more complex molecules with desired biological or material properties .

Additional insights from search results

- Thiophene derivatives have shown promise in drug development, exemplified by the development of FimH antagonists with improved activity against bacterial infections .

- Some thiophene derivatives have demonstrated কার্যকারিতা against selected microbial species, indicating their potential as antimicrobial agents.

- Certain heterocyclic amines, related to thiophenes, have been identified as potential carcinogens, highlighting the importance of studying the safety and toxicity of these compounds .

作用机制

The mechanism of action of 2-Methylphenyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which articaine exerts its anesthetic effects . Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various biological molecules, leading to its diverse pharmacological activities .

相似化合物的比较

2-Methylphenyl thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.

Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

Thiophene-2-carboxylate derivatives: These compounds exhibit similar chemical properties but differ in their specific substituents and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

属性

分子式 |

C12H10O2S |

|---|---|

分子量 |

218.27 g/mol |

IUPAC 名称 |

(2-methylphenyl) thiophene-3-carboxylate |

InChI |

InChI=1S/C12H10O2S/c1-9-4-2-3-5-11(9)14-12(13)10-6-7-15-8-10/h2-8H,1H3 |

InChI 键 |

GPNMAQXHFRUBSY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=CC=C1OC(=O)C2=CSC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。